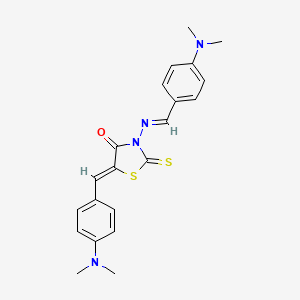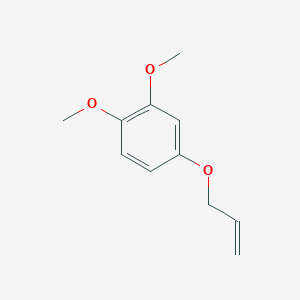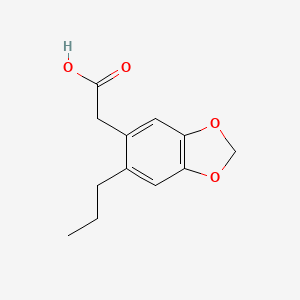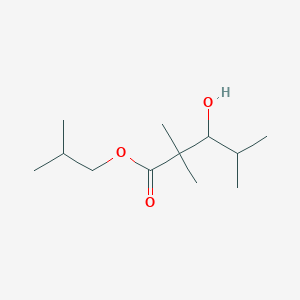
1-Methyl-1-propylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-propylcyclohexane is an organic compound with the molecular formula C10H20. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a methyl group and a propyl group at the same carbon atom.
Preparation Methods
The synthesis of 1-Methyl-1-propylcyclohexane can be achieved through various methods. One common approach involves the alkylation of cyclohexane with propyl and methyl groups. This can be done using Friedel-Crafts alkylation, where cyclohexane reacts with propyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the use of zinc alkyls, where cyclohexane is treated with zinc propyl and zinc methyl reagents .
Chemical Reactions Analysis
1-Methyl-1-propylcyclohexane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to simpler hydrocarbons. Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring. For example, chlorination using chlorine gas (Cl2) in the presence of ultraviolet light can produce chlorinated derivatives.
Dehydrogenation: This reaction involves the removal of hydrogen atoms, often using catalysts like platinum or palladium, to form unsaturated hydrocarbons.
Scientific Research Applications
1-Methyl-1-propylcyclohexane has various applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of cycloalkanes. Its behavior in different chemical reactions provides insights into reaction mechanisms and kinetics.
Biology: While not directly used in biological systems, its derivatives and related compounds are studied for their potential biological activities.
Medicine: Research into cycloalkane derivatives explores their potential as pharmaceutical agents, particularly in drug design and development.
Industry: This compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Methyl-1-propylcyclohexane in chemical reactions involves the interaction of its cyclohexane ring and substituents with various reagents. For example, in oxidation reactions, the methyl and propyl groups can be targeted by oxidizing agents to form corresponding alcohols or acids. The cyclohexane ring’s stability and reactivity are influenced by the presence of these substituents, affecting the overall reaction pathway.
Comparison with Similar Compounds
1-Methyl-1-propylcyclohexane can be compared with other similar cycloalkanes, such as:
Cyclohexane: The parent compound with no substituents.
1-Methylcyclohexane: A cyclohexane ring with a single methyl group.
1-Propylcyclohexane: A cyclohexane ring with a single propyl group.
1-Methyl-1-ethylcyclohexane: A cyclohexane ring with methyl and ethyl groups at the same carbon atom.
The uniqueness of this compound lies in the specific arrangement of its substituents, which influences its chemical reactivity and physical properties compared to other cycloalkanes.
Properties
CAS No. |
4258-93-9 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
1-methyl-1-propylcyclohexane |
InChI |
InChI=1S/C10H20/c1-3-7-10(2)8-5-4-6-9-10/h3-9H2,1-2H3 |
InChI Key |
SSOKTUYAEOXEPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCCCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14168362.png)

![Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)-](/img/structure/B14168370.png)

![Methyl benzo[c]phenanthrene-5-carboxylate](/img/structure/B14168375.png)
![4,5-Dichloro-1-[2-(4-fluorophenoxy)ethyl]imidazole](/img/structure/B14168376.png)
![[2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine](/img/structure/B14168380.png)
